N-[3-(acetylamino)-2-methylphenyl]acetamide
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Overview
Description
Acetamide, N,N’-(2-methyl-1,3-phenylene)bis- is an organic compound with the molecular formula C11H14N2O2 It is a derivative of acetamide, where two acetamide groups are connected through a 2-methyl-1,3-phenylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-(2-methyl-1,3-phenylene)bis- typically involves the reaction of 2-methyl-1,3-phenylenediamine with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and maintained at this temperature for a specific period. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of Acetamide, N,N’-(2-methyl-1,3-phenylene)bis- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-(2-methyl-1,3-phenylene)bis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
Acetamide, N,N’-(2-methyl-1,3-phenylene)bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Properties
CAS No. |
92491-20-8 |
---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-(3-acetamido-2-methylphenyl)acetamide |
InChI |
InChI=1S/C11H14N2O2/c1-7-10(12-8(2)14)5-4-6-11(7)13-9(3)15/h4-6H,1-3H3,(H,12,14)(H,13,15) |
InChI Key |
NAXDRCLBFGZQSR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)C)NC(=O)C |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C)NC(=O)C |
92491-20-8 | |
Origin of Product |
United States |
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